2-m-Tolyl-ethanesulfonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-m-Tolyl-ethanesulfonyl chloride can be synthesized through the reaction of 2-m-tolyl-ethanesulfonic acid with thionyl chloride (SOCl₂). The reaction typically involves the following steps:
Preparation of 2-m-tolyl-ethanesulfonic acid: This can be achieved by sulfonation of m-tolylethane.
Conversion to sulfonyl chloride: The 2-m-tolyl-ethanesulfonic acid is then reacted with thionyl chloride (SOCl₂) under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to handle the reagents and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
2-m-Tolyl-ethanesulfonyl chloride undergoes several types of chemical reactions, including:
N-Sulfonylation: Reactions with amines to form sulfonamides.
Common Reagents and Conditions
Thionyl chloride (SOCl₂): Used in the synthesis of this compound from 2-m-tolyl-ethanesulfonic acid.
Amines: React with this compound to form sulfonamides.
Major Products Formed
Sulfonamides: Formed through the reaction of this compound with amines.
Scientific Research Applications
2-m-Tolyl-ethanesulfonyl chloride has several applications in scientific research, including:
Organic Synthesis:
Proteomics Research: Utilized in the modification of proteins and peptides for various biochemical studies.
Pharmaceuticals: Employed in the synthesis of sulfonamide-containing compounds with potential therapeutic applications.
Industrial Manufacturing: Used in manufacturing processes to improve product quality and efficiency in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2-m-Tolyl-ethanesulfonyl chloride involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The sulfonyl chloride group (SO₂Cl) is highly reactive and can be readily substituted by nucleophiles such as amines, leading to the formation of sulfonamides .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride (MsCl): Another sulfonyl chloride used in organic synthesis for similar purposes.
Para-toluene sulfonyl chloride (TsCl): Commonly used for the formation of tosylates, which are good leaving groups in nucleophilic substitution reactions.
Uniqueness
2-m-Tolyl-ethanesulfonyl chloride is unique in its specific structure, which includes a tolyl group attached to the ethanesulfonyl chloride moiety. This structure imparts distinct reactivity and properties compared to other sulfonyl chlorides such as methanesulfonyl chloride and para-toluene sulfonyl chloride .
Properties
IUPAC Name |
2-(3-methylphenyl)ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-8-3-2-4-9(7-8)5-6-13(10,11)12/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSJPDHSGCVMSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375279 | |
Record name | 2-m-Tolyl-ethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728919-63-9 | |
Record name | 2-m-Tolyl-ethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 728919-63-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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